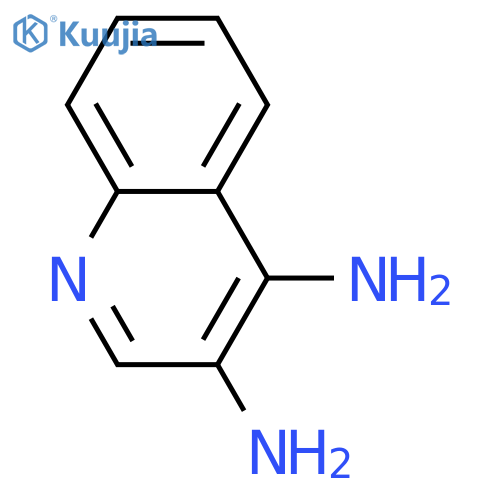

1H-Imidazo[4,5-c]quinolin-4-amines: novel non-xanthine adenosine antagonists

,

Journal of Medicinal Chemistry,

1991,

34(3),

1202-6